molecular formula C14H27N3O4 B8096481 1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine

1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine

Cat. No.: B8096481
M. Wt: 301.38 g/mol
InChI Key: DWYGECNFNSFPEE-UHFFFAOYSA-N
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Description

1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine is a synthetic organic compound with the molecular formula C14H27N3O4. It is characterized by the presence of a four-membered azetidine ring, which is substituted with two tert-butoxycarbonyl (Boc) protected amino groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine can be synthesized through a multi-step process involving the protection of amino groups and the formation of the azetidine ring. One common synthetic route involves the following steps:

    Protection of Amino Groups: The starting material, 3-amino-3-[(amino)methyl]azetidine, is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of the Boc-protected intermediate.

    Formation of Azetidine Ring: The Boc-protected intermediate is then subjected to cyclization under acidic conditions to form the azetidine ring. This step often involves the use of a strong acid like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino groups can be replaced by other nucleophiles.

    Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free amine. Common reagents for deprotection include trifluoroacetic acid (TFA) or hydrochloric acid.

    Oxidation and Reduction: The azetidine ring can undergo oxidation or reduction reactions, although these are less common compared to substitution and deprotection.

Common Reagents and Conditions

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Various substituted azetidines depending on the nucleophile used.

    Deprotection: 3-amino-3-[(amino)methyl]azetidine.

    Oxidation/Reduction: Oxidized or reduced derivatives of the azetidine ring.

Scientific Research Applications

1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors or receptor ligands.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine depends on its specific application. In medicinal chemistry, for example, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc groups provide stability and protect the amino groups during synthetic transformations, which can be selectively removed to reveal the active amine functionalities.

Comparison with Similar Compounds

1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine can be compared with other Boc-protected azetidines and similar compounds:

    1-Boc-3-aminoazetidine: Similar structure but lacks the additional Boc-protected amino group.

    3-Amino-1-azetidinecarboxylic acid tert-butyl ester: Another Boc-protected azetidine with different substitution patterns.

    1-Boc-3-(aminomethyl)azetidine: Similar but with variations in the positioning of the Boc groups.

The uniqueness of this compound lies in its dual Boc-protected amino groups, which provide versatility in synthetic applications and stability during chemical reactions.

Biological Activity

1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Structural Characteristics

This compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in biological systems. The compound's molecular formula is C₁₁H₁₈N₂O₄, with a molecular weight of approximately 230.27 g/mol. The presence of two amino groups within the azetidine ring structure allows for diverse interactions with biological targets, making it a versatile candidate for drug development.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Azetidine Ring : The initial step involves creating the azetidine framework through cyclization reactions.
  • Boc Protection : The amino groups are protected using Boc anhydride to prevent unwanted side reactions during subsequent steps.
  • Methylation : The introduction of the methyl group at the appropriate position is achieved through alkylation reactions.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of azetidine derivatives, including this compound. These compounds have been evaluated against various cancer cell lines, demonstrating promising results:

Cell Line IC₅₀ (µM) Reference
HEPG25.0
MCF74.5
SW11166.0
BGC8235.5

These values indicate that the compound exhibits significant cytotoxicity against liver and breast cancer cells, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Preliminary studies suggest that azetidines can interact with various enzymes, potentially inhibiting their activity and disrupting cancer cell proliferation.
  • Receptor Interaction : The compound may mimic natural substrates or ligands, allowing it to bind to specific receptors involved in cell signaling pathways.

Study on Anticancer Activity

In a recent study published in MDPI, researchers synthesized several azetidine derivatives and evaluated their anticancer activities using the MTT assay. Among these, this compound showed notable inhibition against multiple cancer types, particularly in breast and liver cancer models .

Pharmacological Profile

The pharmacological profile of this compound indicates potential for further development:

  • Selectivity : The compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells.
  • Synergistic Effects : When combined with established chemotherapeutics, it may enhance overall efficacy through synergistic mechanisms.

Properties

IUPAC Name

tert-butyl 3-amino-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O4/c1-12(2,3)20-10(18)16-7-14(15)8-17(9-14)11(19)21-13(4,5)6/h7-9,15H2,1-6H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYGECNFNSFPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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